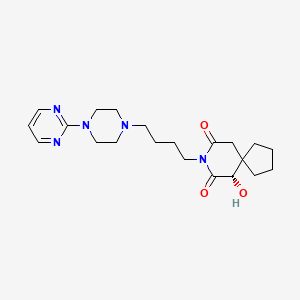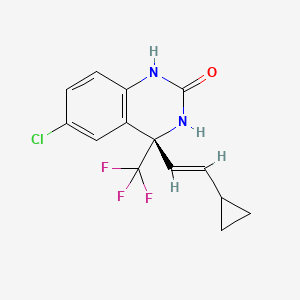
Biopterin
Descripción general
Descripción
Biopterin is a pterin derivative that functions as an endogenous enzyme cofactor in many species of animals, bacteria, and fungi . The prototypical compound of the class is this compound (6-(1,2-dihydroxypropyl)-pterin) . Biopterins act as cofactors for aromatic amino acid hydroxylases (AAAH), which are involved in synthesizing a number of neurotransmitters including dopamine, norepinephrine, epinepherine, and serotonin, along with several trace amines . Nitric oxide synthesis also uses this compound derivatives as cofactors .
Synthesis Analysis
This compound synthesis occurs through two principal pathways; the de novo pathway involves three enzymatic steps and proceeds from GTP, while the salvage pathway converts sepiapterin to BH4 using dihydrofolate reductase . In addition, BH2 is recycled to BH4 by dihydrothis compound reductase .
Molecular Structure Analysis
This compound has a molecular formula of C9H11N5O3 . It is a pterin derivative based on 2-amino-6-(1,2-dihydroxypropyl)-4(1H)-pteridinone . The structure of this compound includes a conjugated system of pyrazine and pyrimidine rings, known as pteridine, which is accompanied by a carbonyl group (C=O) at the C4 position and an amino group (NH2) at the C2 position .
Chemical Reactions Analysis
Under conditions of oxidative stress, such as UV-radiation and ionizing radiation, this compound availability is diminished due to its oxidation, which subsequently leads to NOS uncoupling and generation of highly oxidative free radicals .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 237.22 g/mol . It is a this compound in which the 1,2-dihydroxypropyl group has (1R,2S)-configuration .
Aplicaciones Científicas De Investigación
1. Role in Enzyme Cofactor Functions
Biopterin, particularly in its tetrahydrothis compound (H4-biopterin) form, acts as an essential cofactor for enzymes like hydroxylases and nitric oxide synthase (NOS) isoenzymes. This implicates its vital role in metabolic processes, including neurotransmitter formation, vasorelaxation, and immune response. The biosynthesis of H4-biopterin is influenced by hormones, cytokines, and immune stimuli. The pharmacological effects of H4-biopterin in conditions such as endothelial dysfunction and neuronal apoptosis are also noteworthy (Werner-Felmayer, Golderer, & Werner, 2002).
2. Application in Neurological Disorders
Research has shown that this compound levels are significantly altered in neurological conditions. For example, this compound concentrations in the brain and urine of Parkinson's patients were found to be markedly different from those in healthy controls. This suggests its potential as a biomarker for Parkinson's disease and possibly other neurological disorders (Nagatsu et al., 1981).
3. Immune Response and Disease Monitoring
This compound, specifically neopterin, a precursor molecule of this compound, has been used to monitor immune responses. Studies indicate that immune response-associated release of neopterin, particularly by macrophages, can serve as a biochemical marker for diseases characterized by hyperimmune stimulation (Huber et al., 1984).
4. Cancer Research and Immunotherapy
In cancer research, this compound levels have been studied in the context of adoptive immunotherapy for various cancers. Increased this compound production, observed during treatment with interleukin-2, reflects leukocyte activation and may play a role in the body’s response to cancer treatment (Baker et al., 1989).
5. Analytical Method Development
The development of methods for quantifying this compound in biological samples has been an area of significant research. Advanced techniques like liquid chromatography/electrochemistry have been used to measure both oxidized and reduced forms of this compound in tissue samples, enhancing our understanding of its physiological and pathological roles (Lunte & Kissinger, 1983).
6. **Parasitology and Infectious Diseases
Research**this compound is also crucial in the study of parasitic diseases. For example, the protozoan parasite Leishmania, which requires this compound for growth, has developed mechanisms for this compound salvage from the host. Understanding these mechanisms can aid in developing treatments for diseases like leishmaniasis (Lye, Cunningham, & Beverley, 2002).
7. Synthesis and Chemical Studies
The synthesis of this compound and its isomers has been a subject of chemical research, providing insights into its structural properties and potential for creating this compound-based compounds for various applications (Sugimoto & Matsuura, 1975).
8. Vaccine Development
In the field of vaccine development, studies on the this compound transporter in Leishmania donovani have shown that genetically manipulating this compound transport can lead to the creation of attenuated strains. These strains can be used in vaccination strategies against diseases like leishmaniasis (Papadopoulou et al., 2002).
9. Pteridine Chemistry
This compound is a part of broader research in pteridine chemistry, which encompasses the study of various naturally occurring and synthetic compounds. This research has implications in understanding cellular processes and developing new therapeutic agents (Schircks, Bieri, & Viscontini, 1985).
10. Potential in Treating Neurodegenerative Diseases
The investigation into this compound levels in conditions like Alzheimer's disease indicates its potential role in the pathogenesis and treatment of neurodegenerative diseases. Reduced levels of this compound in Alzheimer's patients suggest its significance in neurotransmitter synthesis and its potential therapeutic value (Kay et al., 1986).
Mecanismo De Acción
Target of Action
Biopterin primarily targets several enzymes in the body, including Sepiapterin reductase, 6-pyruvoyl tetrahydrothis compound synthase, and Dihydrofolate reductase . These enzymes play crucial roles in various biochemical processes, including the synthesis of neurotransmitters such as serotonin, nor-epinephrine, and dopamine .
Mode of Action
This compound acts as a coenzyme for these enzymes, facilitating their catalytic activities. For instance, in the case of phenylalanine-4-hydroxylase, tetrahydrothis compound (a form of this compound) allows the conversion of phenylalanine to tyrosine, reducing the level of phenylalanine in the bloodstream . This interaction with its targets leads to changes in the levels of various neurotransmitters and other biomolecules in the body.
Biochemical Pathways
This compound is involved in several biochemical pathways. It plays a key role in the synthesis of neurotransmitters, acting as a co-factor in the conversion of amino acids such as phenylalanine, tyrosine, and tryptophan to precursors of dopamine and serotonin . It also participates in the metabolism of phenylalanine and lipid esters . An imbalance of this compound may affect these pathways, leading to abnormalities in the central nervous system .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that the bioavailability of this compound can be influenced by its metabolic state, with tetrahydrothis compound being the active form .
Result of Action
The action of this compound at the molecular and cellular levels results in the production of essential neurotransmitters and the regulation of amino acid levels. This can have significant effects on neurological functions, including cognition and mood . In conditions of oxidative stress, such as UV-radiation and ionizing radiation, this compound availability is diminished due to its oxidation, which subsequently leads to the generation of highly oxidative free radicals .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, oxidative stress conditions can lead to the oxidation of this compound, affecting its availability and function . Additionally, the presence of certain amino acids and their concentrations can influence the activity of this compound, as it is involved in their metabolic pathways .
Propiedades
IUPAC Name |
2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)/t3-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQIJBMDNUYRAM-DZSWIPIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30912041 | |
| Record name | Biopterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30912041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Biopterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000468 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.7 mg/mL | |
| Record name | Biopterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000468 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
22150-76-1, 9036-22-0 | |
| Record name | Biopterin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22150-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Biopterin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022150761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tyrosine 3-monooxygenase | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Biopterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30912041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [S-(R*,S*)]-2-amino-6-(1,2-dihydroxypropyl)-1H-pteridin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.719 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIOPTERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E54CTM794Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Biopterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000468 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Biopterin is a naturally occurring compound formally known as (6R)-5,6,7,8-tetrahydro-L-biopterin (H4this compound). It serves as an essential cofactor for several enzymes with significant metabolic roles. These include the hydroxylases responsible for metabolizing aromatic amino acids like phenylalanine, tyrosine, and tryptophan [].
ANone: this compound is crucial for the activity of all three NOS isoforms [, ]. It binds to NOS, influencing the electronic structure of the heme group within the enzyme's oxygenase domain, stabilizing the active dimeric form and facilitating electron transfer [, ]. This interaction is essential for NOS to produce nitric oxide (NO) effectively [].
ANone: Inadequate this compound levels can lead to NOS dysfunction, also known as eNOS uncoupling [, ]. Instead of producing NO, NOS may generate reactive oxygen species (ROS) like superoxide anion and hydrogen peroxide, contributing to oxidative stress and cellular damage [, ].
ANone: this compound is a vital cofactor for phenylalanine hydroxylase, the enzyme that converts phenylalanine to tyrosine [, , ]. Deficiencies in this compound biosynthesis can disrupt this pathway, leading to the accumulation of phenylalanine, a hallmark of the metabolic disorder phenylketonuria (PKU) [, , ].
ANone: The this compound family includes several forms with varying oxidation states: tetrahydrothis compound (BH4), 7,8-dihydrothis compound (BH2), and fully oxidized this compound [, , ]. BH4 is the active cofactor form, while BH2 can be involved in redox cycling but might contribute to oxidative stress when its levels are disproportionately high [, ].
ANone: The N5 position of the this compound molecule is critical for its redox activity, which is crucial for its function in enzymatic reactions, particularly in the phenylalanine hydroxylase/dihydropteridine reductase system []. Modifications at this position can significantly impact this compound's ability to act as a cofactor [].
ANone: Research using N5-substituted this compound derivatives has revealed distinct mechanisms of interaction with phenylalanine hydroxylase and nitric oxide synthase [, ]. For instance, N5-methyl- and N5-hydroxymethyl H4this compound inhibit phenylalanine hydroxylase, while N5-formyl- and N5-acetyl H4this compound do not []. These variations highlight the complexity of this compound's interactions with its target enzymes.
ANone: Dihydropteridine reductase (DHPR) is crucial for regenerating the active BH4 form from BH2 [, ]. This recycling pathway is essential for maintaining a sufficient pool of active this compound for enzymatic function.
ANone: Primapterinuria is a rare variant of hyperphenylalaninemia characterized by the excretion of 7-substituted pterins, primarily 7-biopterin (primapterin), in the urine []. It differs from classical PKU in that patients do not usually require dietary phenylalanine restriction or neurotransmitter precursor therapy []. The underlying cause is thought to be a defect in the enzymatic conversion of this compound to primapterin, possibly due to a deficiency in pterin-4a-carbinolamine dehydratase [].
ANone: Several methods exist for measuring this compound and its related compounds in biological samples such as serum, urine, and cerebrospinal fluid (CSF). These include:
- High-performance liquid chromatography (HPLC): This technique separates this compound and its metabolites based on their chemical properties, allowing for their identification and quantification [, , , ].
- Microbiological assays: These assays utilize this compound-dependent microorganisms to determine this compound concentrations based on microbial growth [, ].
- ELISA (Enzyme-linked immunosorbent assay): This method utilizes antibodies to specifically detect and quantify this compound [].
ANone: Accurate measurement of this compound, particularly the active BH4 form, can be challenging due to its susceptibility to oxidation [, , , ]. To prevent degradation and obtain reliable results, it's crucial to:
- Employ appropriate antioxidant measures during sample collection, processing, and analysis [, ].
- Use sensitive and specific analytical techniques like HPLC with electrochemical detection or specialized mass spectrometry methods [, ].
ANone: Research suggests that disturbances in this compound metabolism are implicated in a range of neurological and cardiovascular conditions [, , , , ]. For example:
- Neurological disorders: Altered this compound levels have been observed in conditions like Parkinson's disease, Alzheimer's disease, and autism spectrum disorder [, , ].
- Cardiovascular diseases: Reduced this compound levels, particularly in blood vessels, are associated with endothelial dysfunction, a key contributor to atherosclerosis and other vascular complications [, ].
- Inflammation and oxidative stress: this compound dysregulation can contribute to increased oxidative stress and inflammation, which are implicated in various disease processes, including cardiovascular diseases, neurodegenerative disorders, and sepsis [, , , ].
ANone: The therapeutic potential of this compound is an area of active investigation, particularly for diseases linked to this compound deficiency or dysfunction []. Potential benefits include:
- PKU management: BH4 supplementation is already used as an adjunct therapy for some PKU patients with BH4-responsive forms of the disease [].
- Cardiovascular health: Studies suggest that increasing BH4 levels could improve endothelial function and reduce oxidative stress in the vasculature, potentially benefiting individuals with cardiovascular disease [, ].
- Neurological disorders: There's interest in exploring BH4 supplementation as a potential therapeutic strategy for conditions like Parkinson's disease, based on its role in dopamine synthesis [].
- Limited bioavailability: BH4 is prone to oxidation, which can hinder its delivery to target tissues [, ]. Research is exploring ways to enhance BH4 stability and bioavailability, such as using alternative forms of this compound or developing novel delivery systems [].
- Complex regulatory mechanisms: this compound metabolism is tightly regulated, and simply supplementing with BH4 may not always be sufficient to restore optimal levels or function [].
ANone: Continued research is needed to fully understand this compound's roles in health and disease and to unlock its therapeutic potential. Key areas of focus include:
- Elucidating the mechanisms of this compound regulation: Understanding how this compound synthesis, transport, and regeneration are controlled in different tissues and under various physiological and pathological conditions is crucial for developing targeted therapies [].
- Developing more effective therapeutic strategies: This includes identifying novel ways to enhance BH4 bioavailability, developing new this compound analogs with improved pharmacological properties, and exploring combination therapies that target multiple pathways [].
- Identifying biomarkers of this compound status: Discovering reliable biomarkers to assess this compound levels and functionality in vivo would significantly aid in diagnosing this compound-related disorders, monitoring treatment efficacy, and predicting disease progression [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2'-(5-Ethyl-3,4-diphenyl-1H-pyrazol-1-yl)-[1,1'-biphenyl]-3-yl)oxy)acetic acid](/img/structure/B1667199.png)
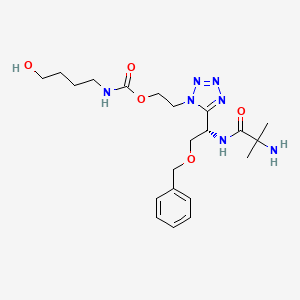
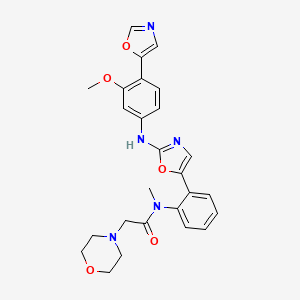
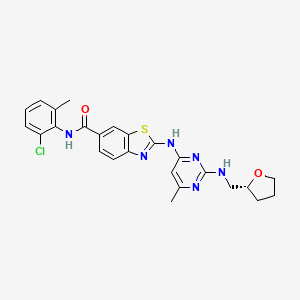


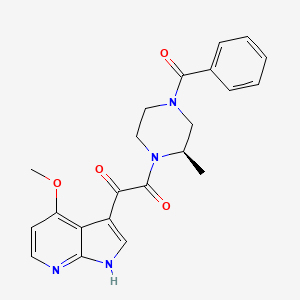

![1-cyclopropyl-3-((1-(3-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)methyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B1667211.png)
